1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H15ClFNO2 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Pyridinone Derivatives in Scientific Research
Pyridinone derivatives, similar in structural motif to the compound , have been extensively researched for their diverse applications across various scientific domains. These applications range from pharmaceuticals to material science, showcasing the versatility of pyridinone-based compounds.
Pharmaceutical Applications
Pyridinone derivatives are renowned for their bioactive properties, including neuroprotective, analgesic, and anti-inflammatory effects. For instance, flupirtine, a pyridinone derivative, is noted for its neuroprotective and behavioral properties, including cytoprotective potential and anticonvulsant effects, without binding to known receptors, suggesting a unique mechanism of action (Schuster et al., 1998). This highlights the potential of pyridinone derivatives in developing novel treatments for neurological conditions.
Material Science and Chemistry
In material science, pyridinone derivatives have been explored for their applications as corrosion inhibitors. Quinoline, which shares structural similarities with pyridinones, and its derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes, indicating the potential of pyridinone derivatives in protective coatings and materials engineering (Verma et al., 2020).
Environmental Science
In the environmental science domain, the photoreactivity and degradation of pyridinone derivatives have been studied, demonstrating their role in aquatic environments and potential for biodegradation. This includes investigations into how these compounds interact with pollutants and contribute to environmental remediation processes, emphasizing their environmental significance (Haman et al., 2015).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-15-3-1-2-14(10-15)12-22-9-8-18(23)17(19(22)24)11-13-4-6-16(21)7-5-13/h1-10,23H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBIISHELCFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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